Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin
Description
The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl) is a structurally complex benzamide derivative featuring a pyrimidinyl core substituted with acetyloxy groups at the 3,4-positions of the benzamide ring.
The acetyloxy groups at the 3,4-positions likely influence solubility, metabolic stability, and binding affinity, distinguishing it from simpler benzamide derivatives. Its synthesis and characterization would rely on techniques such as X-ray crystallography (using programs like SHELX for structural refinement) and spectroscopic methods .
Properties
CAS No. |
176379-12-7 |
|---|---|
Molecular Formula |
C22H20N4O7 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H20N4O7/c1-12(27)32-16-10-9-14(11-17(16)33-13(2)28)20(29)24-18-19(23)26(15-7-5-4-6-8-15)22(31)25(3)21(18)30/h4-11H,23H2,1-3H3,(H,24,29) |
InChI Key |
CTUIJIQMOXVSMG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N)OC(=O)C |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C_{21}H_{24}N_{4}O_{5}
- Molecular Weight : Approximately 494.5 g/mol
- Functional Groups : Benzamide core with acetyloxy and amino groups, along with a pyrimidine ring.
This unique combination of functional groups contributes to its potential biological activity and reactivity in various biochemical pathways .
Interaction with Biological Targets
Research indicates that Benzamide derivatives can modulate enzyme activity and receptor binding. Specifically, this compound has been studied for its interactions with potassium channels, which are critical in regulating neuronal excitability and neurotransmitter release. For instance:
- KCNQ Potassium Channels : Some benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers. These channels play a vital role in neuronal function and have been implicated in conditions such as epilepsy and pain .
Antitumor Activity
Benzamide derivatives have also shown promise in cancer therapy. In related studies, compounds with similar structural motifs demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.29 ± 0.58 |
| Compound B | HeLa (Cervical) | 3.72 ± 0.91 |
| Compound C | MCF-7 (Breast) | 9.23 ± 0.56 |
These findings suggest that structural modifications can enhance the antitumor efficacy of benzamide derivatives .
Synthesis and Evaluation
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidin) typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity .
In one study focusing on the synthesis of related compounds:
- Starting Material : A substituted benzoic acid was reacted with an amine derivative.
- Reaction Conditions : Temperature and solvent choice were critical for achieving high purity.
- Yield : The final products were generally obtained with yields between 60% to 80%.
Biological Testing
In vitro assays have been conducted to evaluate the biological activity of this compound against various targets:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The structure features multiple functional groups that contribute to its biological activity. Understanding these properties is crucial for exploring its applications.
Therapeutic Applications
-
Antitumor Activity
- Recent studies have shown that benzamide derivatives can exhibit antitumor effects. For instance, compounds similar to the one have been evaluated for their efficacy in cancer therapy through mechanisms such as inhibiting specific kinases involved in tumor growth .
- A notable case study demonstrated that a benzamide derivative led to prolonged survival in patients with specific types of cancer when dosed appropriately .
- Antimicrobial Properties
- Neurological Applications
Pharmaceutical Development
Benzamide derivatives are often used as lead compounds in drug discovery due to their structural diversity and biological activities. The following table summarizes some key studies related to pharmaceutical applications:
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy of benzamide derivatives:
- Antitumor Efficacy : A clinical trial involving a benzamide compound reported improved survival rates among patients with advanced cancer who received the treatment compared to those on standard therapies .
- Neuroprotection : Another study focused on the neuroprotective effects of a benzamide derivative showed promising results in reducing cognitive decline in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 3,4-bis(acetyloxy) substitution in the target compound differs from the 3,5-bis(acetyloxy) analogue , which may alter steric hindrance and electronic effects. For example, 3,4-substitution could enhance binding to enzymes requiring planar aromatic systems, while 3,5-substitution might favor interactions with hydrophobic pockets.
Molecular Weight and Solubility: The target compound’s higher molecular weight (~466 g/mol) compared to the simpler N-(4-amino-1,3-dimethyl...)benzamide (274.28 g/mol) suggests reduced solubility in aqueous media, necessitating formulation strategies like prodrug design or nanoparticle delivery.
Synthetic Complexity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
